molecular formula C8H11ClFN B2806978 (R)-2-Fluoro-1-phenylethanamine hydrochloride CAS No. 1428333-84-9

(R)-2-Fluoro-1-phenylethanamine hydrochloride

Cat. No.: B2806978
CAS No.: 1428333-84-9
M. Wt: 175.63
InChI Key: OLMLEABQOBEBQU-QRPNPIFTSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, the yield of the reaction, and the mechanism of the reaction .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The chemical properties might include acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Chemical Synthesis and Characterization

(R)-2-Fluoro-1-phenylethanamine hydrochloride serves as a foundational chemical in synthesizing a variety of novel compounds and polymers with specific functional properties. For instance, it has been used in the synthesis and analytical characterization of research chemicals like fluorolintane and its isomers, which have been explored for their potential NMDA receptor antagonist properties, indicating a role in dissociative effects (Dybek et al., 2019). Moreover, its structural flexibility facilitates the creation of compounds with specified characteristics, such as superhydrophobic and superoleophobic surfaces in materials science applications (Goto et al., 2011).

Pharmacological Applications

In the pharmaceutical domain, enantiomers of this compound have been pivotal in developing drugs with enhanced efficacy and specificity. Research into its derivatives has led to the identification of potent β2-adrenoceptor agonists, promising leads for treating respiratory disorders (Ge et al., 2018). Additionally, its role in synthesizing chiral pharmaceuticals emphasizes the importance of stereochemistry in drug development and the therapeutic outcomes of chiral drugs (He Shan-zhen, 2009).

Materials Science and Engineering

The incorporation of this compound into polymer synthesis highlights its utility in creating materials with novel properties. For example, its derivatives have been used to synthesize conjugated polymers for organic solar cell applications, showcasing its contribution to renewable energy technologies (Cheng et al., 2009).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound, its potential health effects, safety precautions to be taken while handling it, and its environmental impact .

Properties

IUPAC Name

(1R)-2-fluoro-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLEABQOBEBQU-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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